8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Overview
Description
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzo[b][1,4]dioxine, featuring an amino group at the 8th position and a carboxylic acid group at the 5th position.
Preparation Methods
The synthesis of 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b][1,4]dioxine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, such as acylation or alkylation, to form amides, esters, or other substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in similar interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid can be compared with other similar compounds, such as:
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: This compound features a chlorine atom at the 7th position, which can alter its chemical reactivity and biological activity.
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid:
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-methyl ester: The ester group changes the compound’s solubility and reactivity compared to the carboxylic acid
The uniqueness of this compound lies in its specific functional groups and their positions on the benzo[b][1,4]dioxine core, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYLYFSTNNVQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611288 | |
Record name | 8-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-22-1 | |
Record name | 8-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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